molecular formula C23H23ClN2O B4273724 [8-Chloro-2-(2-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone

[8-Chloro-2-(2-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone

Cat. No.: B4273724
M. Wt: 378.9 g/mol
InChI Key: QDEUDBCDQJCGEE-UHFFFAOYSA-N
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Description

[8-Chloro-2-(2-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-Chloro-2-(2-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of the chloro and methylphenyl groups. The final step involves the addition of the piperidinylcarbonyl group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[8-Chloro-2-(2-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.

Scientific Research Applications

[8-Chloro-2-(2-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [8-Chloro-2-(2-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    Chloroquine: A well-known antimalarial drug.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

Uniqueness

[8-Chloro-2-(2-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

[8-chloro-2-(2-methylphenyl)quinolin-4-yl]-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O/c1-15-7-6-12-26(14-15)23(27)19-13-21(17-9-4-3-8-16(17)2)25-22-18(19)10-5-11-20(22)24/h3-5,8-11,13,15H,6-7,12,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEUDBCDQJCGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C=CC=C3Cl)C4=CC=CC=C4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[8-Chloro-2-(2-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone
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[8-Chloro-2-(2-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone
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[8-Chloro-2-(2-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone
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[8-Chloro-2-(2-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone
Reactant of Route 5
[8-Chloro-2-(2-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone
Reactant of Route 6
[8-Chloro-2-(2-methylphenyl)quinolin-4-yl](3-methylpiperidin-1-yl)methanone

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